BGIA protease inhibitor
Description
BGIA (Bitter Gourd Trypsin Inhibitor) is a serine protease inhibitor isolated from Momordica charantia (bitter gourd). It belongs to the potato type 1 serpin family and has a molecular mass of approximately 8 kDa. Structurally, BGIA shares high sequence homology with other Momordica charantia-derived inhibitors, such as BGIT (Bitter Gourd Inhibitor against Acidic Amino Acid-Specific Proteinase) and MCI-3/MCI-1 (Momordica Charantia Trypsin Inhibitors) . Its primary function is to inhibit trypsin-like proteases, making it a critical tool for studying protease activity in both plant defense mechanisms and biomedical research.
BGIA’s crystal structure reveals a conserved reactive site loop critical for protease binding and inhibition. This structural feature is shared among potato type 1 inhibitors but differs from squash-type inhibitors (e.g., MCTIs and MCEIs), which are smaller (3.5–4 kDa) and exhibit distinct binding mechanisms .
Properties
CAS No. |
136956-36-0 |
|---|---|
Molecular Formula |
C9H17N |
Synonyms |
BGIA protease inhibitor |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: BGIA’s plant origin and low toxicity make it a candidate for anti-inflammatory or anticancer therapies, though its stability in mammalian systems requires further study .
Q & A
Q. Example Data Interpretation :
- In Figure 6, conflicting inhibition by EDTA (metalloprotease inhibitor) and PMSF (serine protease inhibitor) highlights the need to validate protease class before testing BGIA.
What strategies optimize BGIA’s inhibitory efficacy in complex biological samples (e.g., cell lysates)?
Advanced Research Question
Complex matrices require tailored protocols:
- Pre-experiment Optimization : Perform time-course assays to determine BGIA’s stability in lysates (e.g., 0–24 hours at 4°C).
- Inhibitor Cocktails : Combine BGIA with broad-spectrum inhibitors (e.g., leupeptin, pepstatin A) to suppress background protease activity.
- Concentration Adjustment : Increase BGIA concentrations 2–5× in lysates to counteract matrix effects (e.g., protein binding).
- Validation via Western Blot : Confirm target protease inhibition by monitoring substrate cleavage (e.g., PARP for caspases).
How to integrate computational models with experimental data to elucidate BGIA’s mechanism of action?
Advanced Research Question
Computational tools enhance mechanistic insights:
- Docking Simulations : Use AutoDock or Schrödinger to predict BGIA’s binding affinity to protease active sites.
- Molecular Dynamics (MD) : Simulate BGIA-protease interactions over time to assess stability of inhibition.
- Database Mining : Cross-reference BGIA’s structure with databases like PINIR for conserved inhibitory motifs.
- Validation : Compare computational predictions with experimental IC50 values and kinetic data.
Q. Example Workflow :
Use PINIR to identify BGIA’s homology to known inhibitors.
Perform MD simulations to refine binding hypotheses.
Validate via mutagenesis (e.g., alanine scanning of protease active sites).
How to address variability in BGIA’s inhibition efficiency across pH and temperature ranges?
Advanced Research Question
Environmental factors significantly impact inhibitor performance:
- pH Profiling : Test BGIA at incremental pH levels (e.g., 5.0–9.0) using buffers like Tris-HCl or citrate-phosphate.
- Thermal Stability Assays : Pre-incubate BGIA at 4°C, 25°C, and 37°C for 1 hour before adding to the reaction.
- Data Normalization : Express inhibition rates relative to protease activity at each condition.
- Structural Analysis : Use circular dichroism (CD) to assess BGIA’s conformational changes under stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
